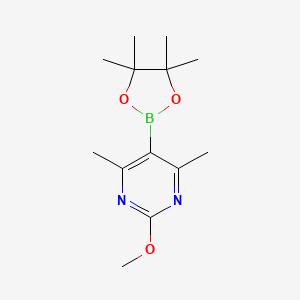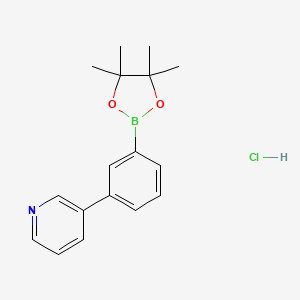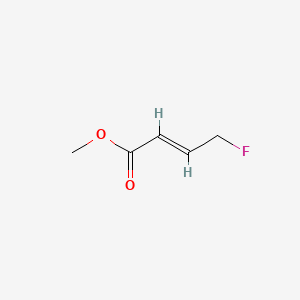
Methyl gamma-fluorocrotonate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GABAC Receptor Antagonists
Research involving analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA), which are similar in structure to Methyl gamma-fluorocrotonate, highlights their roles in neuroscience. Specifically, modifications to the GABA structure, akin to the introduction of a fluorine atom as seen in this compound, have been examined for their activity on GABAC receptors. These studies reveal that subtle structural changes can significantly impact receptor interaction, turning an agonist into an antagonist. This insight is crucial for the development of targeted therapies for neurological disorders (Chebib, Vandenberg, & Johnston, 1997).
Photocatalytic C-H Fluorination
In the realm of organic synthesis, this compound-related compounds have been utilized in the development of photocatalytic C-H fluorination techniques. This process is essential for creating complex fluorinated molecules, which are prevalent in pharmaceuticals and agrochemicals. An example is the synthesis of γ-fluoroleucine methyl ester, a crucial intermediate in producing odanacatib, a medication used to treat osteoporosis. This synthesis approach underscores the importance of this compound derivatives in facilitating efficient and innovative pathways for drug development (Halperin et al., 2015).
Radiation-Induced Polymerization
The study of radiation-induced polymerization using fluorogenic molecular probes provides a novel application of this compound-related chemistry. This research focuses on monitoring the polymerization process of methylmethacrylate, a fundamental component in many plastic and rubber materials. The findings contribute to better understanding the polymerization dynamics under gamma radiation, which is pivotal for developing advanced materials with tailored properties (Warman et al., 1999).
Propiedades
IUPAC Name |
methyl (E)-4-fluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNTGHLANVRSX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-25-1 | |
| Record name | Crotonic acid, 4-fluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



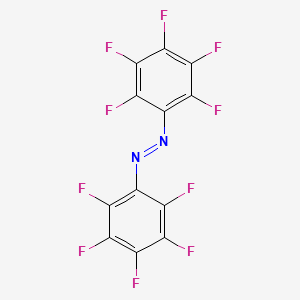


![Gallium trifluoride trihydrate [MI]](/img/structure/B1654416.png)

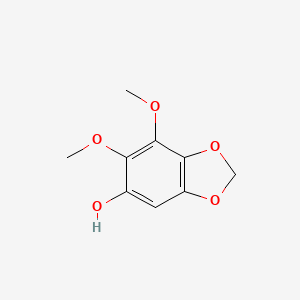

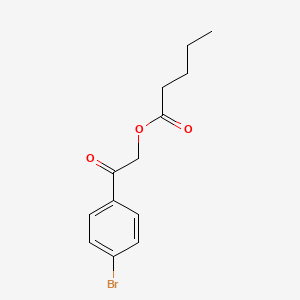
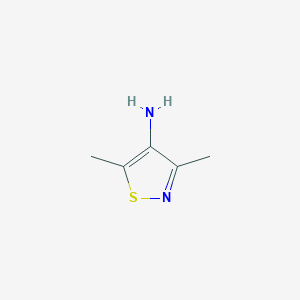
![[4-[(3-Hydroxyazetidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B1654429.png)
